1-(3,4-dimethoxybenzyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Chemistry
The importance of the pyrrolidine scaffold in synthetic chemistry is multifaceted. Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. mdpi.com The presence of a nitrogen atom provides a handle for various chemical modifications, enabling the creation of diverse libraries of compounds for high-throughput screening.
Furthermore, the pyrrolidine ring is a key component of the amino acid proline, which is widely used as a chiral catalyst in asymmetric synthesis. This has paved the way for the stereoselective synthesis of complex molecules with high enantiomeric purity, a critical aspect in the development of modern pharmaceuticals.
Historical Context of Pyrrolidine Derivatives in Medicinal Chemistry Research
The journey of pyrrolidine derivatives in medicinal chemistry is rich and extensive. Nature itself provides a plethora of pyrrolidine-containing alkaloids, such as nicotine (B1678760) and hygrine, which have been used for centuries for their physiological effects. nih.gov This natural precedent spurred the interest of medicinal chemists in this scaffold.
In the 20th century, synthetic pyrrolidine derivatives began to emerge as important therapeutic agents. The development of drugs like the nootropic piracetam, which features a pyrrolidone (a pyrrolidine derivative with a carbonyl group) core, marked a significant milestone. wikipedia.org Since then, the pyrrolidine motif has been incorporated into a wide array of drugs, including antiviral, antibacterial, and central nervous system (CNS) active agents. nih.govnih.gov
Overview of 1-(3,4-dimethoxybenzyl)pyrrolidine and Related Analogues in Academic Investigations
This compound, with its characteristic benzyl (B1604629) and pyrrolidine moieties, represents a class of compounds that has been the subject of academic investigation, often as part of broader studies on substituted pyrrolidines. The 3,4-dimethoxybenzyl group, also known as a veratryl group, is found in various natural products and is known to interact with several biological targets.
While specific, in-depth research focused solely on this compound is limited in publicly available literature, studies on closely related analogs provide valuable insights into its potential areas of biological activity. These investigations often explore the impact of different substituents on the benzyl and pyrrolidine rings on the compounds' pharmacological profiles.
For instance, research into pyrrolidine derivatives has revealed their potential as anticancer agents. A study on a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which are structurally similar to the titular compound, demonstrated significant in vitro anticancer activity against human lung cancer cell lines. mdpi.com The presence of the trimethoxyphenyl group, a close relative of the dimethoxybenzyl group, was a key feature of these active compounds.
Another area of interest for benzylpyrrolidine derivatives is their interaction with CNS receptors. The structural similarity of the benzylpyrrolidine scaffold to endogenous neurotransmitters like dopamine (B1211576) has led to investigations into their potential as dopamine receptor ligands. nih.gov Such compounds could have applications in the treatment of neurological and psychiatric disorders.
The following table provides a summary of the key characteristics of this compound.
| Property | Value | Source |
| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | nih.gov |
| Molecular Formula | C13H19NO2 | nih.gov |
| PubChem CID | 211262 | nih.gov |
| Molecular Weight | 221.29 g/mol | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-5-11(9-13(12)16-2)10-14-7-3-4-8-14/h5-6,9H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZXZRHARATZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to 1-(3,4-dimethoxybenzyl)pyrrolidine
The construction of the this compound framework can be achieved through several distinct synthetic pathways, each offering unique advantages in terms of starting material availability, efficiency, and potential for diversification.
The formation of the pyrrolidine (B122466) ring is a cornerstone of many synthetic approaches to this compound. A variety of cyclization strategies have been developed to construct this five-membered nitrogen heterocycle. organic-chemistry.org
One common method involves the intramolecular cyclization of acyclic precursors. For instance, primary amines can undergo N-heterocyclization with diols in the presence of a Cp*Ir complex to yield five-membered cyclic amines like pyrrolidine. organic-chemistry.org Another approach is the copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds, which provides a regioselective and chemoselective route to pyrrolidines. organic-chemistry.org
Furthermore, the pyrrolidine ring can be synthesized via the ring contraction of more readily available cyclic compounds like pyridines. A photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives. nih.govnih.gov This method is notable for its broad substrate scope and high functional group compatibility. nih.gov Another classical approach involves the cyclization of putrescine (tetramethylenediamine) by heating it with a supported nickel catalyst, leading to the liberation of ammonia (B1221849) and the formation of pyrrolidine. google.com
These methods provide access to the core pyrrolidine structure, which can then be further modified, for example, by benzylation, to yield the target compound.
Once the pyrrolidine ring is formed, the 3,4-dimethoxybenzyl group is typically introduced via a nucleophilic substitution reaction. In this approach, the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking an electrophilic benzylic carbon.
Benzylic halides are common electrophiles in these reactions, readily undergoing nucleophilic substitution. ucalgary.ca Specifically, a primary benzylic halide, such as 3,4-dimethoxybenzyl chloride or bromide, would react with pyrrolidine, likely via an S\textsubscript{N}2 pathway, to form the N-benzyl bond of this compound. ucalgary.ca This method is generally efficient and allows for the straightforward coupling of the two key structural fragments of the target molecule.
Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient strategy for the synthesis of complex molecules like pyrrolidine derivatives from simple starting materials in a single operation. These reactions minimize waste and purification steps by combining multiple bond-forming events in one pot.
For instance, a cascade reaction involving a 1,3-dipolar cycloaddition can be employed to construct highly substituted pyrrolidines. ua.es The reaction of an azomethine ylide with an alkene is a widely used [3+2] cycloaddition for creating pyrrolidine rings with good stereoselectivity. nih.gov A multicomponent reaction between a primary amine, two equivalents of a maleimide, and an aldehyde can lead to the formation of a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeleton, demonstrating the power of cascade processes in building complex pyrrolidine-containing structures. ua.es
Furthermore, a diversity-oriented synthesis has been developed utilizing an Ugi-Zhu reaction followed by a cascade process (N-acylation/aza Diels-Alder cycloaddition/decarboxylation/dehydration) to construct a pyrrolo[3,4-b]pyridin-5-one core, which can be further functionalized. mdpi.com Such strategies could be adapted for the synthesis of this compound derivatives, potentially allowing for the rapid generation of a library of related compounds.
Stereoselective Synthesis and Chiral Control in Pyrrolidine Derivatives
The stereoselective synthesis of pyrrolidine derivatives is of significant interest, as the stereochemistry of the pyrrolidine ring often plays a crucial role in the biological activity of these compounds. nih.gov Chiral control can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, and chiral auxiliaries.
A common approach is to start with a chiral precursor, such as proline or 4-hydroxyproline, which already contains a pre-defined stereocenter. nih.gov The synthesis can then proceed by functionalizing this chiral scaffold. nih.gov For example, new chiral pyrrolidines have been synthesized from 2,3-O-iso-propylidene-D-erythronolactol. nih.gov
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine derivatives. Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org Additionally, alkaloid-derived squaramide catalysts can be used in the regiocontrollable enantioselective synthesis of spiro-pyrrolidine-pyrazolone compounds via 1,3-dipolar cycloaddition. acs.org
Biocatalysis also offers a highly selective method for achieving chiral control. Engineered heme-dependent enzymes have been used for the stereodivergent synthesis of azaspiro[2.y]alkanes, demonstrating the potential of enzymatic reactions in creating specific stereoisomers of pyrrolidine-containing molecules. acs.org
Functionalization and Derivatization Strategies on the Pyrrolidine and Benzyl (B1604629) Moieties
Further chemical transformations can be performed on the this compound scaffold to explore structure-activity relationships or to introduce new properties. These modifications can target either the pyrrolidine ring or the benzyl moiety.
The methoxy (B1213986) groups on the benzyl ring of this compound are susceptible to oxidation, offering a route to further functionalization. The benzylic position is particularly reactive towards oxidation due to its proximity to the aromatic ring. fiveable.melibretexts.org
A notable method for the selective oxidation of benzyl methyl ethers involves the use of N-Bromosuccinimide (NBS). nih.gov By controlling the amount of NBS and the reaction temperature, it is possible to selectively achieve either mono- or di-bromination of the benzyl methyl ether. The monobrominated intermediate can then eliminate methyl bromide to yield an aromatic aldehyde, while the dibrominated intermediate can be hydrolyzed to afford an aromatic methyl ester. nih.gov This provides a direct pathway to convert the methoxy groups into more reactive aldehyde or ester functionalities. Stronger oxidizing agents, such as potassium permanganate, can also be used to oxidize the benzylic carbon, typically leading to the formation of a carboxylic acid. youtube.com
of this compound
The chemical compound this compound is a subject of interest in synthetic organic chemistry due to its structural motifs, which are prevalent in various biologically active molecules. This article delves into the synthetic methodologies and key chemical transformations involving this compound, with a focus on reduction reactions, aromatic ring substitutions, and cross-coupling reactions.
2 Reduction Reactions of Carbonyl Functionalities
A primary and efficient method for the synthesis of this compound involves the reductive amination of a carbonyl compound. wikipedia.orgmasterorganicchemistry.com This process typically starts with 3,4-dimethoxybenzaldehyde (B141060) and pyrrolidine. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to the final tertiary amine product. wikipedia.orgyoutube.com
The initial step is the reaction between the aldehyde and the secondary amine (pyrrolidine) to form a hemiaminal, which then dehydrates to yield an iminium ion. This reaction is often catalyzed by a mild acid. youtube.com The subsequent reduction of the iminium ion can be achieved using various reducing agents.
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Characteristics |
| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent. |
| Sodium cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of carbonyls, but toxicity is a concern. masterorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN, often used for one-pot reactions. masterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A "green" and effective method, though it may require higher pressures and temperatures. youtube.com |
A related synthetic approach involves the reduction of a corresponding amide, 1-(3,4-dimethoxybenzoyl)pyrrolidine. This amide can be prepared by reacting 3,4-dimethoxybenzoyl chloride with pyrrolidine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the amide functionality to the tertiary amine.
3 Electrophilic and Nucleophilic Substitution on Aromatic Rings
The dimethoxy-substituted benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. These groups are ortho- and para-directing, activating the aromatic ring towards electrophilic attack. libretexts.orgmasterorganicchemistry.com The positions ortho and para to the methoxy groups are C-2, C-5, and C-6. Given the steric hindrance from the benzyl-pyrrolidine moiety at C-1, electrophilic substitution is most likely to occur at the C-5 and C-6 positions.
Plausible Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Predicted Major Products |
| Nitration | HNO₃/H₂SO₄ | 1-((2-nitro-4,5-dimethoxybenzyl)pyrrolidine and 1-((6-nitro-3,4-dimethoxybenzyl)pyrrolidine |
| Halogenation | Br₂/FeBr₃ | 1-((2-bromo-4,5-dimethoxybenzyl)pyrrolidine and 1-((6-bromo-3,4-dimethoxybenzyl)pyrrolidine |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-((2-acyl-4,5-dimethoxybenzyl)pyrrolidine and 1-((6-acyl-3,4-dimethoxybenzyl)pyrrolidine |
Conversely, nucleophilic aromatic substitution on the benzene ring of this compound is generally not a feasible reaction. wikipedia.orgmasterorganicchemistry.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to make it susceptible to attack by a nucleophile. libretexts.org The electron-donating methoxy groups present on the ring of the target compound deactivate it towards nucleophilic attack.
4 Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govsciforum.net For this compound to participate in a Suzuki-Miyaura reaction, it would first need to be functionalized with a halide (e.g., bromine or iodine) on the aromatic ring.
This halogenation can be achieved through electrophilic aromatic substitution, as described in the previous section. For instance, bromination would likely yield a mixture of 1-((2-bromo-4,5-dimethoxybenzyl)pyrrolidine and 1-((6-bromo-3,4-dimethoxybenzyl)pyrrolidine. These halogenated derivatives can then serve as substrates for a Suzuki-Miyaura coupling reaction.
Hypothetical Suzuki-Miyaura Coupling Reaction:
| Substrate | Coupling Partner | Catalyst/Base | Potential Product |
| 1-((6-bromo-3,4-dimethoxybenzyl)pyrrolidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1-((6-phenyl-3,4-dimethoxybenzyl)pyrrolidine |
| 1-((5-bromo-3,4-dimethoxybenzyl)pyrrolidine | Methylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 1-((5-methyl-3,4-dimethoxybenzyl)pyrrolidine |
The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for the success of the coupling and can be optimized to achieve high yields of the desired biaryl or alkyl-aryl product. researchgate.netnih.gov
Structural Analogues and Chemical Diversification
Exploration of Pyrrolidine (B122466) Ring Modifications
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common feature in many natural products and pharmaceuticals. wikipedia.org Its non-planar, puckered conformation allows for the spatial arrangement of substituents in distinct orientations, which can significantly influence biological activity. Chemical modifications of the pyrrolidine ring of the parent compound, 1-(3,4-dimethoxybenzyl)pyrrolidine, are a key strategy for generating structural diversity. These modifications include the introduction of carbonyl groups to form lactams (pyrrolidinones), the incorporation of the ring into larger heterocyclic systems like triazoles, and the creation of complex spirocyclic structures.
The introduction of a carbonyl group into the pyrrolidine ring to form a pyrrolidinone (or γ-lactam) core is a significant modification. These derivatives have garnered interest in medicinal chemistry. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which are structurally similar to the titular example, have been synthesized and evaluated for their anticancer properties. mdpi.com
General synthetic strategies for creating such derivatives often involve multi-step processes. One approach to synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines like anilines or benzylamines. nih.gov This method proceeds through a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring, followed by an in-situ lactamization and dealkoxycarbonylation. nih.gov Another versatile method is the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate, often promoted by ultrasound and a green catalyst like citric acid. rsc.org
Table 1: Examples of Pyrrolidinone Synthesis Methods
| Starting Materials | Product Type | Key Features of Synthesis |
|---|---|---|
| Donor-Acceptor Cyclopropanes, Primary Amines | 1,5-Substituted Pyrrolidin-2-ones | Lewis acid-catalyzed ring opening and lactamization. nih.gov |
| Anilines, Aldehydes, Diethyl Acetylenedicarboxylate | Substituted 3-Pyrrolin-2-ones | Ultrasound-promoted, one-pot multicomponent synthesis. rsc.org |
| Succinic Acid Derivatives, Amino Acids | Pyrrolidine-2,5-diones | Cyclization reaction at elevated temperatures. |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid | Heterocyclic derivatives (oxadiazole, triazole) | Showed enhanced anticancer activity against human A549 lung epithelial cells. mdpi.com |
The incorporation of a triazole ring represents another avenue for the chemical diversification of the pyrrolidine scaffold. The 1,2,3-triazole moiety is a well-known pharmacophore that can act as a stable surrogate for other chemical groups, such as an oxime, and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.
A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed version, often referred to as "click chemistry." This reaction typically involves an azide (B81097) and a terminal alkyne. In the context of creating pyrrolidinyl triazoles, a pyrrolidine derivative containing an azide group can be reacted with various alkynes.
For instance, a rapid and diversified synthesis of pyrrolidinyl triazoles has been described starting from 3-azidopyrrolidine. This key intermediate can undergo a 1,3-dipolar cycloaddition with an ethynyl (B1212043) trifluoroborate, which can then be subjected to Suzuki-Miyaura coupling reactions to introduce a wide variety of substituents. This strategy allows for late-stage diversification, which is highly valuable in medicinal chemistry for the rapid generation of a library of analogues for biological screening.
Spiro-pyrrolidines are complex, three-dimensional structures where the pyrrolidine ring is fused to another ring system at a single shared carbon atom. This structural feature imparts significant rigidity and complexity, making them attractive targets in drug discovery.
A prevalent method for synthesizing spiro-pyrrolidine derivatives is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. For example, a library of novel spirooxindole-pyrrolidine derivatives has been synthesized through a one-pot reaction involving an azomethine ylide (generated in situ from an isatin (B1672199) and an amino acid like sarcosine) and various dipolarophiles. Similarly, this cycloaddition strategy has been employed to create Dispiroimidazolidine-Pyrrolizine/pyrrolidine conjugates by reacting azomethine ylides with Knoevenagel adducts derived from hydantoin (B18101) and substituted benzaldehydes. nih.gov These synthetic routes offer a powerful means to construct intricate spiro-pyrrolidine systems from simpler starting materials.
Table 2: Synthesis of Spiro-Pyrrolidine Derivatives
| Derivative Class | Synthetic Method | Key Reactants |
|---|---|---|
| Spirooxindole-pyrrolidines | 1,3-Dipolar Cycloaddition | Azomethine ylide (from isatin and sarcosine), dipolarophile. |
| Dispiroimidazolidine-pyrrolidines | 1,3-Dipolar Cycloaddition | Azomethine ylide, Knoevenagel adducts (from hydantoin). nih.gov |
Modifications of the Dimethoxybenzyl Moiety
The 3,4-dimethoxybenzyl group attached to the pyrrolidine nitrogen is also a target for chemical modification. The methoxy (B1213986) groups influence the compound's electronic properties, lipophilicity, and metabolic stability. Altering the substitution pattern or replacing the methoxy groups with other functionalities, such as halogens, can significantly impact the pharmacological profile of the resulting analogues.
Replacing the methoxy groups with halogens, such as chlorine, leads to halogenated benzyl (B1604629) substitutions. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions. For example, compounds such as 1-(2-chlorobenzyl)pyrrolidine (B1633500) and 1-(4-chloro-benzyl)-pyrrolidine-2-carboxylic acid have been synthesized. nih.govontosight.ai The synthesis of these compounds generally follows the standard N-alkylation procedure, where pyrrolidine or a substituted pyrrolidine is reacted with the corresponding chlorinated benzyl halide. ontosight.ai The presence of the chlorine atom on the benzyl group can significantly influence the compound's biological activity, potentially making it a ligand for specific receptors or enzymes. ontosight.ai
Table 3: Examples of Modified Benzyl Moieties
| Compound Name | Modification | Potential Significance |
|---|---|---|
| 1-(2,4-dimethoxybenzyl)pyrrolidine | Altered methoxy substitution pattern | Influences molecular conformation and target interaction. |
| 1-(2-Chlorobenzyl)pyrrolidine | Halogenated benzyl group | Alters lipophilicity and metabolic stability; may influence biological activity. ontosight.ai |
| 1-(4-Chloro-benzyl)-pyrrolidine-2-carboxylic acid | Halogenated benzyl group on a carboxylated pyrrolidine | Combines modifications on both the benzyl and pyrrolidine moieties. nih.gov |
Hybrid Compounds Integrating this compound Core
The integration of the this compound moiety into larger, more complex molecules has proven to be a fruitful strategy in medicinal chemistry. This approach leverages the inherent properties of the pyrrolidine core while introducing new functionalities through chemical hybridization.
The combination of the pyrrolidine ring with the acridine (B1665455) scaffold has yielded potent antimalarial agents. Acridine derivatives are known for their ability to intercalate with DNA, and their hybridization with pyrrolidine moieties can enhance their efficacy and overcome drug resistance.
A notable example is the synthesis of a series of 2-(3-(substituted benzyl)pyrrolidin-1-yl)alkanamines and acridine hybrids. Within this series, the compound 6-Chloro-N-(4-(3-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)butyl)-2-methoxyacridin-9-amine (compound 15c ) was identified as a particularly effective and safe antimalarial agent against multidrug-resistant (MDR) malaria parasites in a Swiss mice model. This hybrid molecule demonstrated a dose-dependent inhibition of hemozoin biocrystallization, a critical process for the malaria parasite's survival.
Research has shown that this pyrrolidine-acridine hybrid exhibits significant in vivo antimalarial potential and works synergistically with artemisinin (B1665778) derivatives, such as artemether. This suggests that such hybrids could be valuable components in artemisinin-based combination therapies (ACTs), which are the cornerstone of modern malaria treatment. The pyrrolidine unit itself is thought to contribute to overcoming chloroquine (B1663885) resistance.
Table 1: Pyrrolidine-Acridine Hybrid Molecules
| Compound Name | Structure | Key Research Findings |
|---|
The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere of pyrimidine (B1678525) and exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. scbt.comnih.gov The synthesis of hybrid molecules that conjugate the this compound core with a thiadiazole moiety represents a promising avenue for the development of novel therapeutic agents.
General synthetic strategies for 1,3,4-thiadiazole derivatives often involve the cyclization of thiosemicarbazides with various reagents. nih.gov For instance, the reaction of a carboxylic acid with a thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride or a strong acid can yield the corresponding 2,5-disubstituted 1,3,4-thiadiazole. rsc.orgnih.gov To create a pyrrolidine-thiadiazole hybrid, a synthetic route could involve preparing a carboxylic acid derivative of this compound, which could then be reacted with a suitable thiosemicarbazide.
While specific research on hybrids of this compound and thiadiazole is not extensively documented, the known biological activities of both parent scaffolds suggest that such conjugates could possess interesting pharmacological profiles. For example, thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their antibacterial and cytotoxic activities. rsc.org
Table 2: General Structure of Pyrrolidine-Thiadiazole Derivatives
| General Structure | Potential Synthetic Precursors | Potential Biological Activities |
|---|
Both pyrrolidine and piperidine (B6355638) are fundamental saturated heterocyclic motifs found in a vast number of natural products and synthetic pharmaceuticals. rsc.orgmdpi.com The creation of hybrid molecules that contain both of these rings can lead to compounds with unique three-dimensional structures and biological activities.
The synthesis of pyrrolidine-piperidine conjugates can be achieved through various methods, including reductive amination, nucleophilic substitution, and multicomponent reactions. rsc.orgnih.gov For instance, a piperidine derivative containing a suitable electrophilic center could be reacted with this compound, which acts as a nucleophile, to form the conjugate. An alternative approach could involve the intramolecular cyclization of a linear precursor containing both the benzylpyrrolidine and the latent piperidine ring. nih.gov
A related compound, 1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione , has been synthesized, indicating the accessibility of piperidine structures bearing the 3,4-dimethoxybenzyl group. bldpharm.com While this is not a direct pyrrolidine-piperidine conjugate, it demonstrates the chemical feasibility of incorporating the key benzyl group onto a piperidine ring. The conjugation of such a structure with a pyrrolidine moiety would be a logical next step in exploring this chemical space. The resulting conjugates could be investigated for a range of pharmacological applications, leveraging the known bioactivities of both parent heterocycles. mdpi.com
Table 3: Representative Structures in Pyrrolidine-Piperidine Conjugate Synthesis
| Compound Name/General Structure | Synthetic Utility/Potential |
|---|---|
| 1-(3,4-Dimethoxybenzyl)piperidine-2,4-dione | A building block for incorporating the 3,4-dimethoxybenzyl group onto a piperidine scaffold. |
The acylation of the nitrogen atom of the pyrrolidine ring is a common strategy to modify the physicochemical and biological properties of pyrrolidine-containing compounds. The introduction of an acyl group can influence factors such as solubility, metabolic stability, and receptor-binding affinity.
The synthesis of 1-acyl-2-benzylpyrrolidines, specifically those with the 3,4-dimethoxybenzyl substituent at the 2-position, can be envisioned through several synthetic routes. A straightforward approach would involve the acylation of 2-(3,4-dimethoxybenzyl)pyrrolidine with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base. The synthesis of the 2-(3,4-dimethoxybenzyl)pyrrolidine precursor itself could be achieved through methods like the 1,3-dipolar cycloaddition of an azomethine ylide with 3,4-dimethoxystyrene.
While specific examples of 1-acyl-2-(3,4-dimethoxybenzyl)pyrrolidines are not prevalent in the reviewed literature, the synthesis of related structures, such as 1-benzylpyrrolidine-2-carboxylic acid, is known. nih.gov The conversion of the carboxylic acid to various acyl derivatives is a standard chemical transformation. The resulting 1-acyl-2-benzylpyrrolidine scaffold would offer a platform for further chemical diversification, allowing for the exploration of structure-activity relationships by varying the nature of the acyl group.
Table 4: General Synthesis of 1-Acyl-2-benzylpyrrolidines
| Reaction Type | Reactants | Product |
|---|
Preclinical Biological Activities and Mechanistic Investigations
Enzyme Modulation
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
There is no specific data available in the reviewed scientific literature regarding the inhibitory activity of 1-(3,4-dimethoxybenzyl)pyrrolidine against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While various derivatives containing a pyrrolidine (B122466) ring have been synthesized and evaluated as cholinesterase inhibitors for potential use in conditions like Alzheimer's disease, the specific compound this compound has not been identified as an active inhibitor in these studies. researchgate.netnih.govnih.govrsc.org
Beta-Secretase 1 (BACE-1) Inhibition
No published studies were found that assess the inhibitory effect of this compound on Beta-Secretase 1 (BACE-1). BACE-1 is a key enzyme in the amyloidogenic pathway related to Alzheimer's disease, and while it is a major therapeutic target, research on inhibitors is focused on other molecular scaffolds. nih.govnih.gov
Inhibition of Aminoglycoside 6'-N-Acetyltransferase Type Ib
There are no specific findings on the ability of this compound to inhibit Aminoglycoside 6'-N-Acetyltransferase Type Ib. Research in this area has identified complex substituted pyrrolidine pentamine scaffolds as potential inhibitors to combat antibiotic resistance, but these are structurally distinct from this compound. nih.govmdpi.comnih.govmdpi.com
Glycosidase Inhibition (e.g., alpha-L-fucosidases)
Specific inhibitory data for this compound against glycosidases, including alpha-L-fucosidases, is not available in the current body of scientific literature. Studies have shown that certain dihydroxypyrrolidines, particularly those with aromatic groups, can be potent inhibitors of fucosidases. nih.gov However, the inhibitory profile of the specific title compound has not been reported.
Receptor Interaction Studies
No dedicated receptor interaction or binding studies for this compound have been published. While other substituted pyrrolidine derivatives have been investigated for their activity as, for example, CCR5 receptor antagonists, this research does not include the specific compound this compound. nih.gov
Orexin (B13118510) Receptor Antagonism (OR1 and OR2 subtypes)
Orexins, also known as hypocretins, are neuropeptides that regulate several physiological processes, including the sleep-wake cycle, feeding behavior, and motivation. nih.gov They exert their effects by binding to two G protein-coupled receptors: orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). nih.gov Orexin-A has a similar affinity for both OX1R and OX2R, while orexin-B shows a preference for OX2R. nih.gov
Antagonism of the orexin system is a therapeutic strategy for conditions like insomnia, anxiety, and addiction. nih.gov Dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R, have been investigated for their potential to promote sleep. nih.govnih.gov The study of various "dual" orexin receptor antagonists has shown that their kinetics at OX1R and OX2R can be slow, with some compounds taking hours to reach equilibrium. nih.gov This slow kinetic profile may lead to longer-lasting receptor occupancy than predicted by plasma or brain levels of the antagonist. nih.gov
Calcium-Sensing Receptor (CaR) Antagonism
The calcium-sensing receptor (CaR) is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis. While the direct interaction of this compound with the CaR is not explicitly detailed in the provided search results, related research on other compounds provides context. For instance, studies on CCR5 receptor antagonists have sometimes noted their effects on L-type calcium channels, indicating a potential for cross-reactivity between different receptor systems and ion channels. nih.gov
Dopamine (B1211576) Receptor Interaction (D3R antagonism)
The dopamine D3 receptor (D3R) is a key target in the development of treatments for neuropsychiatric disorders, including schizophrenia and substance abuse. nih.govresearchgate.net D3R antagonists have shown promise in attenuating the abuse-related effects of opioids. rowan.edu The development of selective D3R antagonists is challenging due to the high homology between the D3 and D2 dopamine receptors. nih.govresearchgate.net
Derivatives of this compound have been synthesized and evaluated for their affinity to dopamine receptors. For example, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c), a compound with a related pyrrolidine structure, demonstrated high affinity for D3 and D4 receptors with Ki values of 21 nM and 2.1 nM, respectively. nih.gov This compound exhibited a 10-fold preference for D3 receptors over D2 receptors. nih.gov These findings suggest that the N-substituent on the pyrrolidine ring plays a significant role in the affinity and selectivity for dopamine receptor subtypes. nih.gov
Table 1: Dopamine Receptor Binding Affinity of a Related Pyrrolidine Derivative
| Compound | Receptor | Ki (nM) |
|---|---|---|
| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c) | D3 | 21 |
| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (5c) | D4 | 2.1 |
CCR5 Receptor Antagonism
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that has been identified as a co-receptor for HIV entry into host cells. nih.govscite.ai Consequently, CCR5 antagonists are a class of antiretroviral drugs used in the treatment of HIV infection. scite.ai
Research has shown that a series of 1,3,4-trisubstituted pyrrolidines can displace the binding of [(125)I]-MIP-1alpha from the CCR5 receptor. nih.gov The activity of these compounds is dependent on the regiochemistry and absolute stereochemistry of the pyrrolidine core. nih.gov Further studies on these pyrrolidine-based CCR5 antagonists have explored the effects of adding fused heterocycles and polar functional groups to enhance anti-HIV-1 activity and improve pharmacokinetic properties. nih.govexlibrisgroup.com
Antimicrobial and Antiparasitic Activities
Antimalarial Potential against Plasmodium falciparum and Rodent Malaria Parasites (e.g., P. yoelii nigeriensis)
Malaria remains a significant global health issue, with the parasite Plasmodium falciparum being the most lethal species. nih.govresearchgate.net The emergence of drug-resistant strains necessitates the discovery of new antimalarial agents. nih.gov
While direct studies on the antimalarial activity of this compound are not specified, research on related pyrroloquinazoline-diamine derivatives has shown potent activity against P. falciparum and rodent malaria models like Plasmodium berghei and Plasmodium yoelii. dtic.mil For instance, certain acetamide (B32628) and imide derivatives displayed 50% inhibitory concentrations of approximately 0.01 ng/ml against various P. falciparum clones. dtic.mil The rodent malaria parasite Plasmodium yoelii, particularly the nigeriensis strain, serves as a valuable in vivo model for studying malaria pathogenesis and for the initial screening of potential antimalarial compounds. nih.govnih.gov
Inhibition of Haem Bio-mineralization
A key mechanism of action for many antimalarial drugs, such as chloroquine (B1663885), is the inhibition of haem bio-mineralization in the parasite. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. Inhibition of this process leads to a buildup of free heme, which is toxic to the parasite. While the specific inhibitory activity of this compound on haem bio-mineralization has not been detailed, this remains a plausible mechanism of action for any potential antimalarial activity, given its relevance in the field.
Topoisomerase II Inhibition
Topoisomerases are enzymes that play a crucial role in managing the topological states of DNA. medchemexpress.com A study investigating a series of bis-benzimidazole derivatives, including a compound with a 3,4-dimethoxyphenyl moiety, highlighted its potential as a topoisomerase inhibitor. nih.gov This particular compound, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), was found to preferentially target Escherichia coli topoisomerase I over human topoisomerase I and topoisomerase II. nih.gov While not this compound itself, this research indicates that the 3,4-dimethoxyphenyl group can be a key pharmacophore in the design of topoisomerase inhibitors. nih.gov Further research is needed to specifically determine if this compound exhibits similar inhibitory activity against topoisomerase II.
Antibacterial Activity
The antibacterial potential of pyrrolidine derivatives has been a subject of interest in several studies. A study on novel dispiropyrrolidines, synthesized through 1,3-dipolar cycloaddition, evaluated their activity against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Proteus vulgaris. nih.gov Another study focused on thiazole-based pyrrolidine derivatives and their activity against Escherichia coli, Salmonella typhimurium, Bacillus cereus, and Staphylococcus aureus. biointerfaceresearch.com The findings from this research showed that a 4-F-phenyl derivative of thiazole-pyrrolidine was effective against Gram-positive bacteria (S. aureus and B. cereus) but not Gram-negative bacteria (E. coli and S. typhimurium). biointerfaceresearch.com The difference in activity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. biointerfaceresearch.com
Research on piperidine (B6355638) and pyrrolidine substituted halogenobenzene derivatives also explored their in vitro antimicrobial activities against standard strains of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae. researchgate.net Some of these compounds inhibited the growth of all tested strains. researchgate.net These studies underscore the potential of the pyrrolidine scaffold in developing new antibacterial agents. nih.govbiointerfaceresearch.comresearchgate.net
Other Bioactivities
In Vitro Cytotoxic Effects in Cancer Cell Lines
The cytotoxic effects of pyrrolidine derivatives against various cancer cell lines have been a significant area of research. One study investigated the cytocidal effect of pyrrolidine dithiocarbamate (B8719985) (PDTC) in small-cell lung cancer (SCLC) cell lines. nih.gov PDTC demonstrated a dose-dependent cytotoxic activity, which was attributed to its pro-oxidant activity. nih.gov
Furthermore, the synthesis of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety has been explored for their anticancer potential. mdpi.com Additionally, novel pyrrolo[2,3-d]pyrimidine derivatives containing a urea (B33335) moiety have been synthesized and evaluated for their anti-cancer activity against human lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cell lines. nih.gov Some of these compounds exhibited strong cytotoxic activity, suggesting that the pyrrolidine scaffold can be a valuable component in the design of new anticancer agents. nih.gov
Mitochondrial Permeability Transition Pore (mPTP) Blockade
The mitochondrial permeability transition pore (mPTP) is implicated in cell death pathways and is considered a potential drug target for neurodegenerative diseases. nih.govnih.gov The opening of the mPTP can lead to mitochondrial dysfunction. nih.gov Research has shown that blocking the mPTP can be protective against neuronal damage. nih.gov While there is no direct evidence of this compound acting as an mPTP blocker, the neuroprotective potential of compounds that can modulate mitochondrial function is an active area of research.
Nrf2 Pathway Activation in Oxidative Stress Response
Currently, there is no scientific literature available that specifically investigates or provides data on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by this compound in response to oxidative stress. Research on related pyrrolidine compounds, such as pyrrolidine dithiocarbamate (PDTC), has shown potent induction of the Nrf2 signaling pathway in astrocytes, which plays a critical role in protecting against oxidative stress. nih.govnih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound, and dedicated studies are required to determine if it possesses similar activity.
Neuroprotective Activity
There is a lack of specific studies in the available scientific literature examining the neuroprotective activity of this compound. While the broader class of pyrrolidine derivatives has been a subject of interest in the discovery of novel compounds with biological activity for central nervous system diseases, specific data for this compound is absent. nih.gov For instance, other pyrrolidine-containing compounds have been investigated for neuroprotective effects in various in vitro models of neurotoxicity. nih.govmdpi.com Research is needed to ascertain whether this compound has any potential to preserve neural structure or function.
Antioxidant Potential
The antioxidant potential of this compound has not been specifically detailed in published scientific research. While various derivatives of pyrrolidine and related structures have been synthesized and evaluated for their antioxidant properties through assays such as the DPPH radical scavenging method, no such data is currently available for this compound itself. nih.govresearchgate.netresearchgate.net Therefore, its capacity to act as an antioxidant remains to be determined through future experimental studies.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering opportunities for three-dimensional diversity that can significantly influence biological activity. nih.gov Substitutions on the pyrrolidine ring of molecules analogous to 1-(3,4-dimethoxybenzyl)pyrrolidine have demonstrated a profound impact on their pharmacological effects, including anticonvulsant and enzyme inhibitory activities.
The position and nature of substituents on the pyrrolidine ring can dictate the potency and selectivity of a compound. For instance, in a series of pyrrolidine-2,5-dione derivatives studied for their anticonvulsant properties, the nature of the substituent at the 3-position was found to be a strong determinant of activity. nih.gov Specifically, derivatives bearing a 3-benzhydryl or 3-isopropyl group exhibited the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, while 3-methyl and unsubstituted analogs were more active in the maximal electroshock (MES) test. nih.gov This highlights the importance of steric bulk at this position for modulating the anticonvulsant profile.
Substituents at the C-2 position of the pyrrolidine ring can influence the basicity of the nitrogen atom, which is a key factor for receptor interaction. nih.gov In a study of pyrrolidine sulfonamides as GlyT1 inhibitors, modifications around the pyrrolidine nitrogen, including its incorporation into amides or carbamides, led to inactive compounds, underscoring the sensitivity of this position to substitution. nih.gov
While direct SAR studies on this compound with systematic pyrrolidine ring substitutions are not extensively documented, the findings from analogous structures provide valuable insights. The following table summarizes the observed effects of pyrrolidine ring substitutions in related compound series.
| Compound Series | Substitution Position | Substituent Effect on Activity | Reference |
| Pyrrolidine-2,5-diones | 3-position | 3-Benzhydryl/3-isopropyl favored scPTZ activity; 3-methyl/unsubstituted favored MES activity. | nih.gov |
| Oxybenzyl pyrrolidine acids | 3,4-positions | cis-Configuration preferred over trans for balanced PPARα/γ activity. | nih.gov |
| Proline analogs | 4-position | Electronegative substituents influence ring puckering (exo vs. endo). | nih.gov |
| Pyrrolidine sulfonamides | 3-position | Fluorophenyl substituents offered better in vitro potency. | nih.gov |
These findings suggest that the introduction of substituents at the C-2, C-3, and C-4 positions of the pyrrolidine ring of this compound could significantly modulate its biological activity. Future studies should focus on a systematic exploration of these positions to establish a comprehensive SAR for this specific scaffold.
Role of Benzyl (B1604629) Moiety Substitutions on Pharmacological Profiles
The benzyl moiety of this compound serves as a crucial recognition element for interacting with biological targets. Modifications to the substitution pattern on the benzene (B151609) ring can dramatically alter the pharmacological profile of the molecule.
In a study of analogs of TBPB, a selective M1 allosteric agonist with a piperidine (B6355638) core structurally related to the pyrrolidine in the target compound, substitutions on the benzyl group were found to be highly sensitive. nih.gov The research revealed that introducing substituents at the 3- or 4-positions of the benzyl ring resulted in a complete loss of M1 agonism. nih.gov This suggests that the substitution pattern on the aromatic ring is critical for maintaining the desired pharmacological activity.
The 3,4-dimethoxy substitution pattern, as present in the parent compound, is a common motif in many biologically active molecules. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which bear a closely related trimethoxyphenyl group, have been synthesized and evaluated for their anticancer activity. mdpi.com The incorporation of this moiety is often associated with a range of biological activities, including anti-inflammatory and antiviral effects. mdpi.com
| Compound Series | Benzyl Moiety Substitution | Effect on Pharmacological Profile | Reference |
| TBPB Analogs | 3- or 4-position substitution | Loss of M1 agonistic activity. | nih.gov |
| Pyrrolidone Derivatives | 3,4,5-trimethoxyphenyl | Associated with anticancer and other biological activities. | mdpi.com |
These results underscore the importance of the 3,4-dimethoxy substitution for the biological activity of this compound and suggest that even minor alterations to this pattern could lead to significant changes in its pharmacological properties.
Stereochemical Influences on Activity and Selectivity
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral environments. nih.gov For pyrrolidine derivatives, the introduction of stereocenters can lead to enantiomers with distinct pharmacological activities and selectivities.
While this compound itself is achiral, substitutions on the pyrrolidine ring or at the benzylic carbon can introduce chirality. The spatial arrangement of these substituents can significantly impact how the molecule fits into a binding pocket. nih.gov
In a study of dihydrobenzylpyrimidin-4(3H)-ones, the introduction of a methoxy (B1213986) group at the α-benzylic position created a stereocenter. researchgate.netbohrium.com The separated enantiomers exhibited significant differences in their anti-HIV-1 activity, with the (R)-enantiomer showing greater potency. researchgate.netbohrium.com This highlights that the specific three-dimensional orientation of the substituent is crucial for optimal interaction with the target enzyme.
For pyrrolidine derivatives in general, the relative stereochemistry of substituents is a key determinant of biological activity. As mentioned previously, the cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was found to be crucial for the activity of a series of PPARα/γ dual agonists. nih.gov
The influence of stereochemistry on the activity of analogous compounds is summarized in the table below.
| Compound Series | Chiral Center | Stereochemical Influence | Reference |
| α-Methoxy Dihydrobenzylpyrimidin-4(3H)-ones | α-Benzylic carbon | (R)-enantiomer showed higher anti-HIV-1 activity. | researchgate.netbohrium.com |
| Oxybenzyl pyrrolidine acids | 3,4-positions of pyrrolidine | cis-Configuration was preferred for dual PPARα/γ agonism. | nih.gov |
These findings strongly suggest that if chiral centers are introduced into the this compound scaffold, a thorough investigation of the stereochemical requirements for activity will be essential for developing potent and selective compounds.
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) is a valuable metric in drug discovery for assessing the binding affinity of a compound in relation to its size, typically the number of non-hydrogen atoms. taylorandfrancis.com It provides a way to normalize for molecular weight and identify smaller, more efficient fragments that can be optimized into potent drug candidates. The goal of lead optimization is often to improve potency while maintaining or improving ligand efficiency and other drug-like properties. arxiv.org
There are no specific ligand efficiency values reported for this compound in the reviewed literature. However, the general principles of ligand efficiency-guided optimization can be applied to this scaffold. The aim would be to enhance the binding affinity (e.g., lower the IC₅₀ or Kᵢ value) without a disproportionate increase in molecular size or lipophilicity.
Optimization strategies for scaffolds like this compound often involve iterative cycles of design, synthesis, and testing. This can include:
Scaffold hopping: Replacing the pyrrolidine or benzyl ring with other isosteric groups to explore new chemical space while maintaining key binding interactions. arxiv.org
Fragment-based growing or linking: Identifying key binding fragments and then elaborating them to improve affinity and selectivity.
Structure-guided design: Utilizing computational models of the target protein to design modifications that enhance binding interactions.
In a study on β₃ adrenergic receptor agonists, constraining the flexible ethanolamine (B43304) core of known agonists by incorporating it into a pyrrolidine ring was a successful optimization strategy. nih.gov This modification maintained functional potency while improving selectivity and metabolic stability. nih.gov This exemplifies how scaffold modification can lead to improved drug-like properties.
Computational Chemistry and Molecular Modeling in Research
Molecular Docking Simulations for Target Binding Affinity
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in drug discovery for estimating the binding affinity of a small molecule ligand, such as 1-(3,4-dimethoxybenzyl)pyrrolidine derivatives, to a protein target. researchgate.net
In a study focused on identifying potential Dipeptidyl Peptidase IV (DPP-IV) inhibitors, molecular docking was employed to analyze the binding modes of various pyrrolidine (B122466) derivatives. The catalytic domain of the DPP-IV enzyme was used as the target for these simulations. The results indicated that certain designed molecules, derived from hits identified through pharmacophore-based virtual screening, exhibited strong binding to the protein. For instance, a specific compound demonstrated a better dock score (-7.966) compared to the standard drug, vildagliptin (B1682220) (-6.554), suggesting a higher binding affinity. nih.gov
Similarly, in the pursuit of antileukemic agents, molecular docking studies were conducted on imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives bearing a 4-methoxybenzyl group. These simulations aimed to understand the binding interactions with the transforming growth factor beta (TGF-β) type I receptor kinase domain. The results revealed that the most potent compound synthesized in the study exhibited a strong binding affinity, as evidenced by its docking score and interactions with key amino acid residues in the active site. nih.gov
The binding affinity of a ligand to its target is often quantified by the binding energy, with lower values indicating a more stable complex. For example, in a study of proceraside A, a compound with anticancer properties, molecular docking analysis showed a binding energy of -11.69 kcal/mol with topoisomerase I, indicating a strong interaction. ksu.edu.sa These simulations help in ranking potential drug candidates and understanding the structural basis of their activity.
Interactive Table: Examples of Docking Scores and Binding Energies
| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interactions |
| Pyrrolidine Derivative | Dipeptidyl Peptidase IV (DPP-IV) | -7.966 | Not specified | Not specified |
| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole Derivative | TGF-β Type I Receptor Kinase | -7.012 | Not specified | Hydrogen bonding and hydrophobic interactions |
| Proceraside A | Topoisomerase I | Not specified | -11.69 | Not specified |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-target complex over time. nih.gov These simulations are crucial for validating the results of docking studies and providing a more realistic representation of the molecular interactions in a biological environment. frontiersin.org
In a study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors, MD simulations were performed on the docked complexes of the most active compounds. The simulations revealed that the compounds formed stable hydrogen bond interactions with key residues in the active site of the JAK1 protein. These interactions, which were maintained throughout the simulation, provided a rationale for the high inhibitory activity of these compounds. nih.gov
The stability of the ligand-target complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and that the binding mode is stable.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. nih.govsid.ir These models, which can include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings, serve as templates for virtual screening of large chemical databases to identify novel compounds with the desired activity. frontiersin.orgnih.gov
In the context of pyrrolidine derivatives as DPP-IV inhibitors, a five-point pharmacophore model was generated based on a set of 96 compounds with known inhibitory activities. nih.gov This model, which consisted of specific chemical features arranged in a particular spatial orientation, was then used as a 3D query to screen a database of compounds. The hits obtained from this virtual screening provided new chemical starting points for the design of more potent DPP-IV inhibitors. nih.gov
The process of pharmacophore-based virtual screening involves several steps, including the generation of a pharmacophore model, validation of the model, and screening of a chemical database. The hits from the screening are then typically subjected to further analysis, such as molecular docking and in vitro testing, to confirm their activity. sid.ir
Atom-Based 3D-QSAR Model Development for Activity Prediction
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their 3D structural properties. nih.govnih.gov These models can be used to predict the activity of new, untested compounds and to guide the optimization of lead compounds. nih.gov
In a study of pyrrolidine derivatives as DPP-IV inhibitors, a statistically significant 3D-QSAR model was developed based on a pharmacophore hypothesis. nih.gov The model exhibited a high correlation coefficient (R² = 0.92) and a good cross-validation coefficient (Q² = 0.776), indicating its predictive power. The model was further validated by various statistical methods, confirming its accuracy and reliability. nih.gov
Similarly, in a study of 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models, which were generated from a training set of 72 molecules, showed good predictive ability and provided insights into the structural requirements for high inhibitory activity. nih.gov
The development of a robust 3D-QSAR model involves several steps, including the selection of a training set of compounds, alignment of the molecules, calculation of molecular fields, and statistical analysis to generate the QSAR equation. The resulting model can then be used to predict the activity of new compounds and to visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions.
Interactive Table: Statistical Parameters of 3D-QSAR Models
| Pyrrolidine Derivative Class | Target | 3D-QSAR Method | R² | Q² | F-value |
| Pyrrolidine Derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Pharmacophore-based | 0.92 | 0.776 | 144 |
| 1,3,4-Trisubstituted Pyrrolidines | CCR5 Receptor | CoMFA | 0.952 | 0.637 | Not specified |
| 1,3,4-Trisubstituted Pyrrolidines | CCR5 Receptor | CoMSIA | 0.958 | 0.677 | Not specified |
Preclinical Pharmacological Evaluation Using in Vitro and in Vivo Models
In Vitro Cellular Assays for Biological Target Modulation
In vitro cellular assays are fundamental in early-stage drug discovery to determine how a compound interacts with biological targets at a cellular level. For derivatives of the pyrrolidine (B122466) class, these assays often focus on enzymes involved in inflammation and neuroinflammation.
Research into various pyrrolidine derivatives has utilized in vitro assays to assess their interaction with key inflammatory enzymes. For instance, studies have explored the effects of new pyrrolidine derivatives on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov These enzymes are critical in the inflammatory cascade, responsible for the production of prostaglandins. Similarly, the 5-lipoxygenase (5-LO) enzyme, which catalyzes the synthesis of pro-inflammatory leukotrienes, is another important target. nih.gov In vitro assays using polymorphonuclear leukocytes can determine a compound's ability to suppress 5-LO product synthesis. nih.gov
Computational docking studies often complement these cellular assays to predict the binding interactions between the compound and its target enzyme. nih.govnih.gov This dual approach of in vitro testing and in silico modeling provides a comprehensive understanding of the compound's mechanism of action at a molecular level.
In Vivo Animal Models for Efficacy and Pharmacodynamics
Following promising in vitro results, the evaluation of a compound's efficacy and its effect on the body (pharmacodynamics) moves to in vivo animal models. nih.govresearchgate.net These models are crucial for understanding how the compound behaves in a complex biological system.
Rodent Models in Neurodegenerative Research
Rodent models are extensively used to study neurodegenerative diseases and to test the potential of new therapeutic agents. nih.gov These models often aim to replicate specific pathological features of human diseases like Alzheimer's.
One common approach is the use of chemically-induced models of cognitive impairment. For example, the administration of scopolamine (B1681570), a muscarinic receptor antagonist, can induce amnesia and cognitive deficits in rodents, providing a platform to evaluate nootropic (cognition-enhancing) agents. frontiersin.org The passive avoidance test is a frequently used behavioral assay in these models to assess learning and memory. nih.gov In this test, an animal's ability to remember an aversive stimulus is measured, and compounds that reverse the amnesic effects of scopolamine are considered to have potential nootropic activity.
Another model involves the use of 3-nitropropionic acid (3-NP), which induces striatal degeneration, mimicking aspects of Huntington's disease. researchgate.net The evaluation in such models includes both behavioral assessments and histological analysis of brain tissue to determine the extent of neuroprotection. researchgate.net Furthermore, lipopolysaccharide (LPS), a component of bacterial cell walls, can be used to induce neuroinflammation in rodents, providing a model to study the anti-inflammatory effects of compounds in the central nervous system. nih.gov
Rodent Models in Infectious Disease Research
The search for new antimicrobial agents often involves the use of rodent models of infection. While specific studies on 1-(3,4-dimethoxybenzyl)pyrrolidine in infectious disease models were not identified in the provided search results, the general methodology for evaluating related compounds provides a framework. For instance, in the context of HIV research, rodent models are used to assess the oral bioavailability and efficacy of novel antiviral compounds. nih.gov
Animal Models for Anti-Inflammatory Evaluation
To assess the anti-inflammatory potential of a compound in a living organism, various animal models are employed. researchgate.netnih.govresearchgate.net A standard and widely used model is the carrageenan-induced paw edema test in rodents.
In this model, the injection of carrageenan, a seaweed extract, into the paw of a rat or mouse induces a localized inflammatory response characterized by swelling (edema). researchgate.net The extent of edema can be quantified over time, and the administration of a test compound allows researchers to determine its ability to reduce this inflammatory swelling. The results are often compared to a standard anti-inflammatory drug, such as diclofenac. researchgate.net This model helps to evaluate the acute anti-inflammatory activity of a compound.
Assessment of Compound Bio-distribution in Preclinical Models
Understanding where a compound goes in the body and how it is distributed among different tissues is a critical aspect of preclinical evaluation. nih.gov This is known as biodistribution.
Biodistribution studies are typically conducted in rodents, where the compound, often labeled with a radioactive isotope, is administered. nih.gov At various time points after administration, tissues and organs are collected, and the amount of the compound in each is measured. nih.gov This provides crucial information on tissue penetration, accumulation, and clearance. For compounds targeting the central nervous system, it is particularly important to determine if they can cross the blood-brain barrier. HPLC analysis of blood samples can also be used to assess the in vivo stability of the compound. nih.gov
Analytical and Characterization Methodologies for Research Purposes
Spectroscopic Techniques (UV, FT-IR, ¹H NMR, ¹³C NMR, DEPT)
Spectroscopic techniques are fundamental in determining the structural framework of 1-(3,4-dimethoxybenzyl)pyrrolidine.
UV Spectroscopy: Ultraviolet (UV) spectroscopy provides information about the electronic transitions within the molecule. The presence of the dimethoxybenzene ring is expected to produce characteristic absorption bands in the UV region.
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the pyrrolidine (B122466) ring, as well as C-O stretching of the methoxy (B1213986) groups and C-N stretching of the tertiary amine. The presence of various functional groups such as C=O, O-H, CH₂, C-H, C-C=O, and C-N can be identified by their characteristic peaks in the FT-IR spectrum. mkuniversity.ac.in For instance, analysis of related compounds shows that protein secondary structures can be analyzed by observing the amide I and amide II bands. nih.gov
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, the benzylic methylene (B1212753) protons, and the methylene protons of the pyrrolidine ring. The chemical shifts, splitting patterns, and integration of these signals are used to confirm the structure. In related pyrrolidine compounds, diastereotopic properties of protons can cause widely separated signals. researchgate.net
¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (aromatic, aliphatic, methoxy, etc.).
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a valuable NMR technique used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups. This information, combined with the ¹³C NMR spectrum, allows for the unambiguous assignment of all carbon signals.
Table 1: Representative Spectroscopic Data for this compound and Related Structures
| Technique | Description | Observed/Predicted Data |
|---|---|---|
| ¹H NMR | Provides information on the chemical environment of protons. | Aromatic protons, methoxy protons (singlets), and aliphatic protons on the pyrrolidine ring would show characteristic shifts and multiplicities. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.com |
| ¹³C NMR | Reveals the carbon framework of the molecule. | Distinct signals for aromatic carbons, methoxy carbons, and pyrrolidine carbons are expected. rsc.orgchemicalbook.combeilstein-journals.orgspectrabase.com |
| FT-IR | Identifies functional groups present in the molecule. | Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-N (amine) bonds would be observed. nih.govresearchgate.netnih.gov |
| UV-Vis | Shows electronic transitions within the molecule. | Absorption maxima related to the dimethoxybenzene chromophore are anticipated. nist.gov |
Mass Spectrometry (HR-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula of this compound. This is a critical step in confirming the compound's identity. The exact mass of this compound is 221.1416 g/mol . nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of this compound in a sample. The electron ionization mass spectra of related N-(dimethoxybenzyl) compounds can be very similar, producing nearly identical fragment ions. researchgate.net For some designer drugs with a similar pyrrolidinophenone structure, structure elucidation can be carried out by product ion spectrometry of the immonium ion. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Technique | Description | Expected m/z Value |
|---|---|---|
| HR-MS | Provides exact mass for molecular formula determination. | [M+H]⁺: 222.1494 |
| LC-MS | Couples liquid chromatography with mass spectrometry for separation and detection. | The base peak in the mass spectrum would correspond to the molecular ion or a characteristic fragment. nist.govresearchgate.net |
Chromatographic Separations and Purity Assessment (HPLC, Column Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to separate, identify, and quantify components in a mixture. A suitable HPLC method with a specific stationary phase (e.g., C18) and mobile phase can be developed to achieve a sharp, symmetrical peak for this compound, allowing for accurate purity determination.
Column Chromatography: Column chromatography is a preparative technique used to purify larger quantities of the compound. A column packed with a suitable adsorbent, such as silica (B1680970) gel, is used to separate this compound from impurities based on their differential adsorption to the stationary phase and solubility in the mobile phase.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used for monitoring the progress of reactions, identifying compounds, and assessing the purity of a sample. globalresearchonline.net By spotting the compound on a TLC plate and developing it with an appropriate solvent system, the purity can be visualized, and the retention factor (Rf) value can be determined. chemcoplus.co.jpresearchgate.netphcog.comresearchgate.net
Table 3: Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase | Purpose |
|---|---|---|---|
| HPLC | C18 silica gel | Acetonitrile/water or Methanol/water gradients | Purity assessment and quantification. |
| Column Chromatography | Silica gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | Preparative purification. |
| TLC | Silica gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Reaction monitoring and purity check. globalresearchonline.net |
X-ray Crystallography for Structural Elucidation of Compounds and Ligand-Protein Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. mkuniversity.ac.in While obtaining suitable crystals of this compound itself is a prerequisite, a successful X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is invaluable for unambiguously confirming the compound's structure and stereochemistry. The structures of several pyrrolidine derivatives have been successfully determined using X-ray crystallography. researchgate.netresearchgate.net Furthermore, X-ray crystallography is instrumental in studying the interactions of ligands like this compound with their biological targets, such as proteins. By co-crystallizing the compound with a target protein, the precise binding mode and key interactions within the protein's active site can be elucidated, providing crucial insights for structure-based drug design. The crystal structures of various gem-aminals based on pyrrolidine moieties have been analyzed, revealing details about their molecular packing and intermolecular interactions. jyu.fimdpi.com
Future Research Directions and Preclinical Therapeutic Prospects
Elucidation of Novel Biological Targets for 1-(3,4-dimethoxybenzyl)pyrrolidine Analogues
A critical avenue for future research is the systematic identification of novel biological targets for analogues of this compound. The pyrrolidine (B122466) scaffold is known to interact with a wide array of biological macromolecules, and its substitution pattern dramatically influences target specificity. nih.gov Research on related pyrrolidine-containing molecules has revealed activity against several important therapeutic targets, suggesting promising starting points for screening campaigns.
For instance, various 1,3,4-trisubstituted pyrrolidine derivatives have been identified as potent C-C chemokine receptor type 5 (CCR5) antagonists, a target crucial for anti-HIV therapies. nih.gov Another study reported that (S)-pyrrolidine derivatives can act as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis. nih.gov Furthermore, the dimethoxybenzyl group is a structural feature of papaverine, a compound known for its spasmolytic and vasodilator effects, which are mediated through mechanisms like phosphodiesterase (PDE) inhibition and calcium channel blockade. mdpi.com Analogues of this compound could therefore be investigated for activity against G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in cell signaling.
Future work should involve high-throughput screening of a diverse library of these analogues against panels of known and emerging drug targets. Techniques such as differential scanning fluorimetry, surface plasmon resonance, and cell-based reporter assays can be employed to identify direct binding partners and functional modulators.
Table 1: Potential Biological Targets for Pyrrolidine-Based Compounds
| Target Class | Specific Example(s) | Potential Therapeutic Area |
|---|---|---|
| Chemokine Receptors | CCR5, CXCR4 | HIV/AIDS, Cancer Metastasis |
| Nuclear Receptors | PPARα, PPARγ | Type 2 Diabetes, Dyslipidemia |
| Enzymes | Phosphodiesterases (PDEs), Kinases | Cardiovascular Disease, Inflammation, Cancer |
Development of Advanced Synthetic Strategies for Enhanced Compound Libraries
To thoroughly explore the therapeutic potential of this scaffold, the development of advanced and efficient synthetic strategies is paramount. The goal is to generate large and structurally diverse compound libraries for biological screening. Modern synthetic methodologies offer powerful tools to achieve this.
Several synthetic routes to the pyrrolidine core have been established, including:
1,3-Dipolar Cycloadditions: This is a classic and highly effective method for constructing the five-membered pyrrolidine ring with good control over stereochemistry. nih.gov
Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex pyrrolidine derivatives from simple starting materials in a single step, which is ideal for library generation. researchgate.net
Functionalization of Pre-formed Rings: Starting with readily available chiral precursors like proline or 4-hydroxyproline, chemists can introduce diversity by modifying the existing scaffold. mdpi.com
Cyclization of Acyclic Precursors: Enantioselective cyclization of acyclic amines can lead to optically pure pyrrolidine derivatives. mdpi.com
Specifically for this compound, synthetic approaches can be designed to introduce a wide range of substituents at various positions of the pyrrolidine ring. Diversity-oriented synthesis (DOS) principles can be applied to create compounds with varied three-dimensional shapes, exploring the chemical space around the lead structure. nih.gov Automation of these synthetic routes would further accelerate the production of these libraries for high-throughput screening.
Table 2: Synthetic Strategies for Pyrrolidine Derivatives
| Strategy | Description | Advantages |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene). | High stereocontrol, good yields. |
| Multicomponent Reactions | Three or more reactants combine in a single pot to form the product. | High efficiency, atom economy, rapid access to complexity. researchgate.net |
| Ring-Closing Metathesis | Formation of a cyclic compound from a diene using a metal catalyst. | Good functional group tolerance. |
Optimization of Lead Compounds for Improved Preclinical Efficacy
Once initial "hit" compounds with desired biological activity are identified, the next phase involves lead optimization. This iterative process aims to enhance potency, selectivity, and drug-like properties (absorption, distribution, metabolism, and excretion - ADME). For analogues of this compound, several optimization strategies can be envisioned.
Structure-activity relationship (SAR) studies will be crucial. This involves systematically modifying the structure—for example, by altering the substitution pattern on the dimethoxybenzyl ring or by introducing different groups onto the pyrrolidine nitrogen and carbon atoms—and assessing the impact on biological activity. nih.gov The stereochemistry of the pyrrolidine ring is known to be critical for biological activity, and different stereoisomers must be synthesized and evaluated independently. nih.gov
A key consideration will be metabolic stability. The 3,4-dimethoxybenzyl group, for instance, could be susceptible to O-demethylation by cytochrome P450 enzymes. One optimization strategy could involve replacing one or both methoxy (B1213986) groups with other substituents (e.g., fluoro, chloro) or employing bioisosteric replacements to block metabolic pathways, a common strategy in medicinal chemistry. nih.gov
Exploration of Polypharmacology and Multi-Targeting Approaches
Many complex diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome, involve multiple pathological pathways. nih.gov The traditional "one drug, one target" paradigm is often insufficient for these conditions. Polypharmacology, the concept of a single drug modulating multiple targets, has emerged as a promising strategy. nih.gov
The this compound scaffold is an attractive candidate for the development of multi-target agents. The pyrrolidine core can be tailored to interact with one target, while the dimethoxybenzyl portion could be modified to engage another. For example, in Alzheimer's disease, a single compound that inhibits both cholinesterases and β-secretase could offer significant advantages. nih.gov Researchers could rationally design analogues of this compound to possess a balanced activity profile against two or more disease-relevant targets. This approach could lead to enhanced therapeutic efficacy and a lower propensity for the development of drug resistance. nih.gov
Role in Mechanistic Pathway Delineation in Disease Models
Potent and selective analogues of this compound can serve as valuable chemical probes to dissect complex biological pathways in various disease models. Once a specific molecular target is confirmed, the compound can be used to study the downstream consequences of modulating that target's activity in cells and in vivo models.
For example, if an analogue is found to be a potent and selective inhibitor of a particular kinase, it can be used to elucidate the role of that kinase in cancer cell proliferation, migration, or survival. This can validate the kinase as a therapeutic target and provide a deeper understanding of the disease's molecular underpinnings. The use of these specific chemical tools helps to connect a molecular-level interaction with a phenotypic outcome, which is essential for advancing our understanding of disease biology.
Potential for Combination Research with Existing Therapeutic Agents (e.g., Artemisinin-based combinations)
Future research should also explore the potential of this compound analogues in combination therapies. By pairing a novel agent with an established drug, it may be possible to achieve synergistic effects, reduce required doses, and overcome resistance mechanisms.
For instance, if analogues demonstrate anticancer activity, they could be tested in combination with standard-of-care chemotherapeutics or targeted agents. The potential for combination with artemisinin (B1665778) and its derivatives is particularly intriguing for infectious diseases like malaria. Artemisinin-based combination therapies (ACTs) are the frontline treatment for malaria, but resistance is a growing threat. A novel compound that acts on a different target within the parasite could be an ideal partner for artemisinin, potentially restoring efficacy and prolonging the useful lifespan of this critical drug class. The initial step would be to screen this compound analogues for antimalarial activity and then proceed to in vitro and in vivo combination studies to assess for synergistic interactions.
Q & A
What are the common synthetic routes for 1-(3,4-dimethoxybenzyl)pyrrolidine, and what critical steps ensure high yield and purity?
Basic Research Question
The synthesis typically involves alkylation of pyrrolidine with a 3,4-dimethoxybenzyl halide derivative. Key methodological considerations include:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
- Base choice : Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates alkylation .
- Reaction monitoring : TLC is critical to confirm reaction completion (e.g., 20 hours at 150°C).
- Workup : Ethyl acetate extraction (3×60 mL) and washing with ammonium chloride remove acidic byproducts.
- Purification : Drying over MgSO₄ and solvent removal under reduced pressure yield the crude product (93% reported) .
How should researchers characterize the structural integrity of this compound post-synthesis?
Basic Research Question
Methodological validation includes:
- 1H NMR : Confirm the presence of characteristic signals (e.g., δ 3.33–3.30 ppm for pyrrolidine protons, δ 6.75–7.61 ppm for aromatic protons) .
- Elemental analysis : Verify nitrogen content (calculated: 7.99%; observed: 7.5%) to assess purity .
- Chromatography : TLC or HPLC to detect residual starting materials or byproducts.
What solvent systems and reaction conditions are optimal for introducing the 3,4-dimethoxybenzyl group to pyrrolidine?
Basic Research Question
Critical parameters include:
- Solvent : DMF or similar polar aprotic solvents stabilize transition states in SN2 mechanisms.
- Temperature : Prolonged heating (150°C for 20 hours) ensures complete alkylation .
- Base : K₂CO₃ balances basicity and solubility, minimizing side reactions.
- Post-reaction processing : Ethyl acetate extraction and NH₄Cl washes mitigate emulsion formation .
How can computational chemistry aid in optimizing the synthesis of this compound?
Advanced Research Question
In silico strategies include:
- Quantum chemical calculations : Model transition states to identify energy barriers (e.g., Fukui indices for reactive sites) .
- Reaction path searches : Predict intermediates and byproducts using density functional theory (DFT) .
- Machine learning : Train models on existing reaction datasets to optimize solvent/base combinations .
What strategies are effective for resolving contradictory data in pharmacological studies of this compound?
Advanced Research Question
To address discrepancies:
- Factorial design : Systematically vary parameters (e.g., concentration, cell lines) to isolate confounding variables .
- Statistical validation : Use ANOVA or t-tests to assess significance across replicates.
- Cross-disciplinary validation : Combine in vitro assays with computational docking to reconcile mechanistic inconsistencies .
How to design structure-activity relationship (SAR) studies focusing on the 3,4-dimethoxybenzyl moiety?
Advanced Research Question
Methodological approaches include:
- Analog synthesis : Replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects.
- Biological assays : Test analogs in target-specific models (e.g., receptor binding assays).
- Computational docking : Map interactions between substituents and binding pockets (e.g., using AutoDock Vina) .
What methodologies assess the impact of reaction parameters on stereochemical outcomes?
Advanced Research Question
To evaluate stereochemistry:
- Chiral HPLC : Resolve enantiomers using chiral stationary phases.
- X-ray crystallography : Confirm absolute configuration of crystalline derivatives.
- Kinetic studies : Vary temperature/catalysts to probe stereoselectivity (e.g., Pd(PPh₃)₄ for cross-coupling) .
How to integrate continuous flow chemistry for large-scale synthesis while maintaining purity?
Advanced Research Question
Scale-up strategies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
